Potassium glycolate

描述

It is a white crystalline solid that is highly soluble in water and alcohols but has limited solubility in non-polar solvents like ethers . The compound is used in various chemical synthesis processes and has applications in multiple industries.

准备方法

Synthetic Routes and Reaction Conditions: Potassium glycolate can be synthesized by reacting glycolic acid with potassium hydroxide. The reaction is typically carried out in an aqueous medium at room temperature. The reaction equation is as follows:

HOCH2COOH+KOH→HOCH2COOK+H2O

After the reaction, the solution is evaporated to dryness to obtain this compound .

Industrial Production Methods: In industrial settings, this compound is produced by reacting glycolic acid with potassium carbonate or potassium bicarbonate. The reaction is conducted in water, and the product is isolated by evaporating the water under reduced pressure .

Types of Reactions:

Oxidation: this compound can undergo oxidation to form potassium oxalate.

Reduction: It can be reduced to ethylene glycol in the presence of reducing agents.

Substitution: this compound can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Potassium permanganate or hydrogen peroxide in acidic conditions.

Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.

Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed:

Oxidation: Potassium oxalate.

Reduction: Ethylene glycol.

Substitution: Various esters or ethers depending on the nucleophile used.

科学研究应用

Chemical Applications

Organic Synthesis:

Potassium glycolate is primarily utilized as a catalyst in organic synthesis. It facilitates esterification reactions and the formation of more complex molecules through reactions with alcohols and amines. Its ability to act as a nucleophile enhances reaction rates and yields in synthetic processes.

Buffering Agent:

Due to its buffering properties, this compound is employed in maintaining stable pH levels in laboratory experiments. This is crucial for biochemical assays where pH fluctuations can affect enzyme activity and overall results.

Corrosion Inhibition:

In industrial applications, this compound serves as a corrosion inhibitor in cooling systems, helping to protect metal surfaces from degradation.

Biological Applications

Metabolic Studies:

this compound plays a significant role in metabolic pathways involving glycolic acid. Research indicates its involvement in regulating enzyme activities within plant cells, influencing photosynthetic processes. For example, studies have shown that glycolate can stabilize charge pairs in photosystem II (PSII), thus affecting electron transport and overall photosynthetic efficiency .

Dermatological Uses:

With exfoliating properties similar to those of glycolic acid, this compound is explored for use in skin-care formulations. Its mild nature allows it to be effective in treating conditions such as acne and hyperpigmentation without causing significant irritation .

Medical Applications

Pharmaceutical Formulations:

this compound is being investigated for its potential as an excipient in drug formulations. Its solubility and buffering capacity make it suitable for various pharmaceutical applications, including oral and topical medications.

Toxicology Studies:

Research into ethylene glycol poisoning has highlighted the importance of understanding compounds like this compound. It has been noted that metabolites derived from glycolic acid can influence metabolic acidosis and renal function in cases of toxicity .

Data Table: Comparison of Glycolates

| Compound | Chemical Formula | Key Features |

|---|---|---|

| This compound | C₂H₃KO₃ | Potassium salt; soluble in water; used in synthesis |

| Sodium Glycolate | C₂H₃NaO₃ | Sodium salt; commonly used in cosmetics |

| Calcium Glycolate | C₄H₆CaO₆ | Calcium salt; used in dietary supplements |

| Glycolic Acid | C₂H₄O₃ | Parent compound; widely used in cosmetic products |

| Lactic Acid | C₃H₆O₃ | Similar α-hydroxy acid; used for exfoliation |

Case Studies

Case Study 1: Metabolic Pathway Engineering

Recent research demonstrated that engineering alternative glycolate metabolic pathways into crop chloroplasts significantly stimulated growth. The study highlighted how this compound's role as a metabolic intermediate could enhance agricultural productivity by optimizing photosynthetic efficiency .

Case Study 2: Dermatological Efficacy

A clinical trial investigating the efficacy of this compound in treating acne showed promising results. Patients reported improved skin texture and reduced lesions after using formulations containing this compound over eight weeks, indicating its potential as a therapeutic agent in dermatology.

作用机制

Potassium glycolate exerts its effects primarily through its ability to act as a nucleophile and a base. It can donate electrons to electrophilic centers in chemical reactions, facilitating various organic transformations. In biological systems, it can participate in metabolic pathways involving glycolic acid, influencing cellular processes .

相似化合物的比较

Sodium glycolate: Similar in structure but uses sodium instead of potassium.

Potassium lactate: Another potassium salt of an alpha-hydroxy acid, but derived from lactic acid.

Potassium citrate: A potassium salt of citric acid, used primarily as a dietary supplement.

Uniqueness: Potassium glycolate is unique due to its specific reactivity and solubility properties. Unlike sodium glycolate, it offers different ionic interactions due to the presence of potassium ions. Compared to potassium lactate and potassium citrate, this compound has distinct applications in organic synthesis and industrial processes .

生物活性

Potassium glycolate, a potassium salt of glycolic acid, has garnered attention for its various biological activities, particularly in plant physiology and its potential applications in agriculture and medicine. This article explores the biological activity of this compound, focusing on its role in photorespiration, enzymatic functions, and applications in crop protection.

Overview of this compound

- Chemical Formula : C₂H₃KO₃

- Molecular Weight : 138.21 g/mol

- CAS Number : 590-93-2

This compound is primarily used in formulations for crop protection and as a biochemical reagent. Its biological activity is closely tied to its role in metabolic pathways, particularly in plants.

Photorespiration

This compound plays a significant role in the photorespiration process of plants. This pathway is crucial for converting glycolate into glyoxylate, which is then further processed in the peroxisomes and mitochondria:

- Glycolate Oxidation : Glycolate is oxidized to glyoxylate by the enzyme glycolate oxidase (GLO), which is essential for photorespiration. This process helps plants manage excess oxygen and recycle carbon during photosynthesis, especially under stress conditions such as high light intensity or drought .

The following table summarizes key enzymes involved in this pathway:

| Enzyme | Function | Location |

|---|---|---|

| Glycolate Oxidase (GLO) | Converts glycolate to glyoxylate and hydrogen peroxide | Peroxisomes |

| Glyoxylate Aminotransferase | Transforms glyoxylate into glycine | Peroxisomes |

| Mitochondrial GDH | Further processes glycine into serine | Mitochondria |

Enzymatic Activity

Research indicates that this compound enhances the activity of specific enzymes involved in plant metabolism. For instance, studies have shown that the expression of GLO genes is upregulated under photorespiratory conditions, facilitating efficient conversion of substrates and contributing to overall plant health during stress .

Case Studies on Biological Activity

-

Photorespiration Efficiency :

A study on Arabidopsis thaliana demonstrated that mutations in the GDH gene led to reduced mitochondrial activity and CO₂ release from glycolate oxidation. This highlighted the importance of this compound in maintaining photorespiratory efficiency and plant growth under stress conditions . -

Stress Resistance :

Research has shown that plants with enhanced GLO activity exhibit improved resistance to abiotic stresses such as drought and salinity. The production of glyoxylate and subsequent metabolic products plays a vital role in mitigating oxidative damage during such stress events . -

Agricultural Applications :

This compound has been investigated for its potential use as a biostimulant in agricultural practices. Its ability to enhance enzymatic activities related to nutrient uptake and stress response makes it a candidate for improving crop yields under adverse conditions .

属性

IUPAC Name |

potassium;2-hydroxyacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H4O3.K/c3-1-2(4)5;/h3H,1H2,(H,4,5);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FIJPWGLOBMXXSF-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

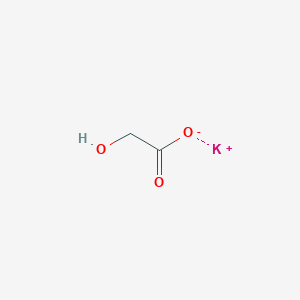

C(C(=O)[O-])O.[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H3KO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

79-14-1 (Parent) | |

| Record name | Potassium glycolate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001932509 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID1042316 | |

| Record name | Potassium hydroxyacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1042316 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

114.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | Acetic acid, 2-hydroxy-, potassium salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

1932-50-9, 25904-89-6 | |

| Record name | Potassium glycolate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001932509 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acetic acid, 2-hydroxy-, potassium salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Potassium hydroxyacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1042316 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Potassium hydroxyacetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.086 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Potassium hydroxyacetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.009 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | POTASSIUM GLYCOLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0QJO5319WB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。